4-({[2-(Morpholin-4-yl)ethyl]amino}methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[2-(Morpholin-4-yl)ethyl]amino}methyl)benzoic acid is an organic compound that features a benzoic acid core with a morpholine group attached via an ethylamino linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-(Morpholin-4-yl)ethyl]amino}methyl)benzoic acid typically involves the reaction of 4-(aminomethyl)benzoic acid with 2-(morpholin-4-yl)ethylamine. The reaction is carried out under basic conditions, often using a solvent such as ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-({[2-(Morpholin-4-yl)ethyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzylic position is reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-tumor activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and pathways involved in disease development and progression. For instance, it has been shown to inhibit the activity of histone deacetylases, which play a critical role in the regulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Shares the benzoic acid core but lacks the morpholine group.
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: Contains a similar morpholine group but has a pyridine ring instead of a benzoic acid core.
Uniqueness
4-({[2-(Morpholin-4-yl)ethyl]amino}methyl)benzoic acid is unique due to its specific combination of a benzoic acid core with a morpholine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H20N2O3 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
4-[(2-morpholin-4-ylethylamino)methyl]benzoic acid |
InChI |
InChI=1S/C14H20N2O3/c17-14(18)13-3-1-12(2-4-13)11-15-5-6-16-7-9-19-10-8-16/h1-4,15H,5-11H2,(H,17,18) |
InChI Key |
UIZOJGGEVZCPOP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNCC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.